molecular formula C9H12Cl2N4O B1403409 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride CAS No. 1435804-37-7

2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride

Cat. No. B1403409
M. Wt: 263.12 g/mol
InChI Key: ZGOIGYILUTUTBN-UHFFFAOYSA-N
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Description

The compound “2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” is a chemical compound. However, there is limited information available about this specific compound123.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” in the available resources4.



Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. I couldn’t find specific information on the molecular structure of “2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” in the available resources1.



Chemical Reactions Analysis

The chemical reactions that a compound undergoes can provide insights into its properties and potential applications. However, I couldn’t find specific information on the chemical reactions of “2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” in the available resources4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can provide important information about its behavior in different environments. However, I couldn’t find specific information on the physical and chemical properties of “2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” in the available resources1011.


Scientific Research Applications

Synthesis and Characterization

  • A study by El‐Sayed et al. (2008) focused on synthesizing a series of N- and S-substituted 1,3,4-oxadiazole derivatives, including those containing the pyridin-3-yl group. These compounds were characterized using spectral and analytical data like IR, Mass, and 1H NMR spectra (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Biological Assessment

  • Karpina et al. (2019) developed a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and conducted a biological assessment of these compounds. The study aimed to explore the interesting biological properties of fused heterocyclic 1,2,4-triazoles (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).

Anticancer Evaluation

  • Research by Abdo and Kamel (2015) evaluated the anticancer activity of various 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. Some of these compounds exhibited significant cytotoxicity against human cancer cell lines (Abdo & Kamel, 2015).

Antimicrobial Activities

  • Bayrak et al. (2009) conducted a study on the antimicrobial activities of newly synthesized compounds, including 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, revealing good to moderate activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Antibacterial Activity

  • Hu et al. (2005) synthesized novel compounds incorporating oxadiazoles and pyridyl triazole rings, showing good antibacterial activity, suggesting their potential as antibacterial candidate drugs (Hu, Xie, Xu, Huang, Zhang, & Huang, 2005).

Future Directions

The future directions for a compound can include potential applications, areas of research, and opportunities for development. However, I couldn’t find specific information on the future directions of “2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” in the available resources512.


Please note that this analysis is based on the information available from the resources and there might be more recent studies or data not included in this analysis. For a more comprehensive and up-to-date analysis, consulting a specialist or conducting further research is recommended.


properties

IUPAC Name

2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.2ClH/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7;;/h1-2,5-6H,3-4,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOIGYILUTUTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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